Brilanestrant -

Brilanestrant

Catalog Number: EVT-1534386
CAS Number:
Molecular Formula: C32H32ClNO4
Molecular Weight: 530.061
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brilanestrant (INN) (developmental code names GDC-0810, ARN-810, RG-6046, RO-7056118) is a nonsteroidal combined selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD) that was discovered by Aragon Pharmaceuticals and was under development by Genentech for the treatment of locally advanced or
Source and Classification

Brilanestrant, also known by its chemical name GDC-0810, was developed as part of a new generation of SERDs aimed at improving treatment outcomes for patients with advanced breast cancer. It falls under the category of small molecule drugs and has been evaluated in various clinical trials, particularly focusing on its efficacy compared to existing treatments such as fulvestrant .

Synthesis Analysis

Methods and Technical Details

The synthesis of Brilanestrant involves several organic chemistry techniques, including multi-step synthetic pathways that typically start from readily available precursors. The specific synthetic route has not been extensively detailed in the literature, but it generally encompasses:

  1. Formation of Key Intermediates: Utilizing reactions such as cross-coupling and functional group transformations to build the core structure.
  2. Final Assembly: The final steps often involve cyclization and purification processes to yield the pure compound.

The precise methodologies may vary based on research protocols and optimization studies aimed at enhancing yield and purity .

Molecular Structure Analysis

Structure and Data

Brilanestrant has a complex molecular structure characterized by the following formula:

  • Molecular Formula: C26H20ClFN2O2
  • InChIKey: BURHGPHDEVGCEZ-KJGLQBJMSA-N
  • CAS Registry Number: 1365888-06-7

The structural analysis indicates that Brilanestrant contains a heteroaryl moiety, which is crucial for its binding affinity to the estrogen receptor. The presence of chlorine and fluorine atoms contributes to its unique pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

Brilanestrant undergoes various chemical reactions, primarily focusing on its interaction with the estrogen receptor. The key reactions include:

  1. Binding Reaction: Brilanestrant binds to the estrogen receptor alpha, inducing a conformational change that promotes receptor degradation.
  2. Metabolic Reactions: Following administration, Brilanestrant can be metabolized into various metabolites via oxidative pathways. Studies have shown that it can form metabolites similar to fulvestrant, which are then subject to further metabolic transformations .

These reactions are critical in understanding both the efficacy and safety profiles of Brilanestrant in clinical settings.

Mechanism of Action

Process and Data

Brilanestrant functions by acting as a selective antagonist of the estrogen receptor alpha. Upon binding, it induces structural changes within the receptor that facilitate its recognition by E3 ubiquitin ligases, leading to proteasomal degradation. This mechanism effectively reduces the levels of active estrogen receptors in cancer cells, thereby inhibiting tumor growth driven by estrogen signaling.

Clinical studies have demonstrated that Brilanestrant exhibits potent anti-tumor activity in preclinical models of breast cancer, although it faced challenges in achieving superior efficacy compared to fulvestrant in clinical trials .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brilanestrant's physical properties include:

  • Appearance: Typically presented as a solid compound.
  • Solubility: Solubility profiles indicate moderate solubility in organic solvents, which is essential for formulation development.

Chemical properties include:

  • Stability: Stability studies suggest that Brilanestrant maintains its integrity under various conditions but may require specific storage conditions to prevent degradation.
  • Reactivity: The presence of functional groups allows for potential reactivity with biological targets, making it an effective therapeutic agent .
Applications

Scientific Uses

Brilanestrant is primarily investigated for its application in treating advanced breast cancer, particularly in patients with estrogen receptor-positive tumors that exhibit resistance to other therapies. Its development represents a significant advancement in the treatment landscape for breast cancer, offering hope for improved outcomes through targeted degradation of the estrogen receptor.

Ongoing clinical trials continue to evaluate its efficacy in comparison with established treatments like fulvestrant, with some studies exploring its use in combination therapies alongside other agents such as CDK4/6 inhibitors .

Properties

Product Name

Brilanestrant

IUPAC Name

(E)-3-(4-((E)-2-(2-Chloro-4-methoxyphenyl)-2-cyclobutyl-1-(4-morpholinophenyl)vinyl)phenyl)acrylic acid

Molecular Formula

C32H32ClNO4

Molecular Weight

530.061

InChI

InChI=1S/C32H32ClNO4/c1-37-27-14-15-28(29(33)21-27)32(23-3-2-4-23)31(24-8-5-22(6-9-24)7-16-30(35)36)25-10-12-26(13-11-25)34-17-19-38-20-18-34/h5-16,21,23H,2-4,17-20H2,1H3,(H,35,36)/b16-7+,32-31+

InChI Key

NDGINAZHIFIWPZ-KJWBCHNUSA-N

SMILES

O=C(O)/C=C/C1=CC=C(/C(C2=CC=C(N3CCOCC3)C=C2)=C(C4=CC=C(OC)C=C4Cl)/C5CCC5)C=C1

Solubility

Soluble in DMSO

Synonyms

GDC-0810; GDC0810; GDC0810; ARN-810; ARN 810; ARN810; RG-6046; RO-7056118; RO 7056118; RO7056118

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.